5-Mercaptopyridoxine

Description

Properties

CAS No. |

703-46-8 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

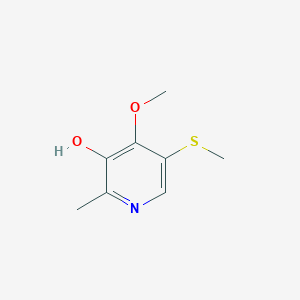

4-methoxy-2-methyl-5-methylsulfanylpyridin-3-ol |

InChI |

InChI=1S/C8H11NO2S/c1-5-7(10)8(11-2)6(12-3)4-9-5/h4,10H,1-3H3 |

InChI Key |

PZTHSDYEYQLIDM-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)OC)SC |

Canonical SMILES |

CC1=NC=C(C(=C1O)OC)SC |

Synonyms |

5-mercaptopyridoxine 5-thiopyridoxine vitamin B6 delta SH |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

5-Mercaptopyridoxine exhibits potential as a pharmacological agent due to its unique chemical properties.

Radioprotection

Research indicates that this compound serves as a protective agent against ionizing radiation. A study demonstrated its efficacy in reducing radiation-induced damage in both murine models and bacterial systems (Escherichia coli) . The compound's sulfhydryl group is believed to play a crucial role in scavenging free radicals generated during radiation exposure.

| Study | Model | Outcome |

|---|---|---|

| Radiation protection study | Mice and E. coli | Reduced cellular damage from ionizing radiation |

Anti-inflammatory Effects

In vitro studies have shown that this compound modulates inflammatory responses in monocyte/macrophage cells. It significantly downregulates pro-inflammatory cytokines such as IL-1β and TNF-α when stimulated with lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.

| Parameter | Control (LPS) | This compound + LPS |

|---|---|---|

| IL-1β secretion | High | Significantly reduced |

| TNF-α secretion | High | Significantly reduced |

Biochemical Applications

This compound's biochemical properties also lend themselves to various applications:

Enzyme Modulation

The compound has been studied for its ability to interact with enzymes involved in metabolic pathways. Its presence can influence the activity of certain enzymes, potentially leading to therapeutic benefits in metabolic disorders.

Antioxidant Activity

As an antioxidant, this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. This property makes it a candidate for further research into neuroprotective therapies.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study: Radioprotection

A notable case study involved administering this compound to mice prior to exposure to ionizing radiation. Results showed a significant increase in survival rates and a decrease in radiation-induced mortality compared to control groups .

Case Study: Inflammatory Response Modulation

In another study, differentiated U937 cells treated with this compound exhibited reduced expression of inflammatory markers when stimulated with LPS, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Pyridine Derivatives

- Positional Effects : The 5th-position -SH group in this compound contrasts with 2nd-position substituents in ’s compounds. This difference likely influences reactivity; for example, 2-mercapto derivatives may exhibit greater nucleophilic activity at the 2nd position, whereas this compound’s -SH group could modulate redox or metal-chelating properties.

- Functional Groups : The trifluoromethyl (-CF3) group in ’s compounds enhances lipophilicity and metabolic stability, whereas this compound’s hydroxylmethyl (-CH2OH) group (from pyridoxine) may improve solubility and bioavailability.

Functional Comparison with Thiol-Containing Therapeutics

This compound’s pharmacological effects and toxicity overlap with other thiol-based drugs, notably D-penicillamine and Pyritinol (a vitamin B6 derivative):

Table 2: Functional Comparison of Thiol-Containing Therapeutics

- Therapeutic Action : Unlike D-penicillamine’s metal-chelating role, this compound may act via pyridoxine-dependent enzymatic pathways, modified by the -SH group’s redox activity.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing 5-Mercaptopyridoxine in laboratory settings?

- Answer : Synthesis should follow protocols for thiol-containing pyridoxine derivatives, emphasizing anhydrous conditions to prevent oxidation. Characterization requires UV-Vis spectroscopy (to confirm the thiol group’s absorption at ~250–280 nm) and LC-MS for molecular weight validation. For purity, use HPLC with a C18 column (retention time comparison to standards) and elemental analysis (C, H, N, S percentages) .

- Example Data : Typical yields range from 60–75% under nitrogen atmosphere. Purity thresholds for biochemical assays should exceed 95% (HPLC area %).

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies using buffers (pH 2–10) at 25°C, 37°C, and 4°C. Monitor degradation via UV-Vis spectral shifts (loss of thiol peak at 260 nm) and quantify remaining compound via HPLC. Include thioredoxin reductase activity assays to confirm functional stability in biological matrices .

- Example Data : Half-life at pH 7.4 and 37°C: ~48 hours; at pH 2: <12 hours.

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Answer : Use H/C NMR to verify pyridoxine backbone signals (e.g., aromatic protons at δ 7.8–8.2 ppm) and thiol proton absence (indicating disulfide formation if oxidized). IR spectroscopy confirms S-H stretch (~2550 cm) and pyridine ring vibrations .

Q. How should researchers design biochemical assays to evaluate this compound’s enzyme cofactor activity?

- Answer : Compare its efficacy to pyridoxal phosphate (PLP) in transaminase or decarboxylase assays. Use kinetic assays (e.g., Michaelis-Menten parameters) and include negative controls (enzyme-free, substrate-only) and positive controls (PLP). Statistical validation via ANOVA is critical .

Q. What strategies are recommended for conducting a literature review on this compound’s role in redox biochemistry?

- Answer : Prioritize primary literature using PubMed/Scopus with keywords: “this compound,” “thiol-pyridoxine derivatives,” “redox cofactors.” Cross-reference citations in foundational papers (e.g., studies on PLP analogs) and validate methodologies against protocols in Medicinal Chemistry Research .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate disulfide formation during this compound synthesis?

- Answer : Employ reducing agents (e.g., TCEP or DTT) in situ and monitor reaction progress via TLC (Rf comparison to oxidized byproducts). Use argon purging and Schlenk techniques for oxygen-sensitive steps. Optimize solvent polarity (e.g., DMF vs. THF) to balance solubility and reactivity .

- Example Data : TCEP (5 mM) increases yield to 85% by reducing disulfide intermediates.

Q. What analytical approaches resolve contradictions in reported spectral data for this compound derivatives?

- Answer : Perform 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline. Compare datasets across studies to identify solvent- or pH-dependent shifts .

Q. How can computational modeling predict this compound’s interaction with thiol-disulfide exchange enzymes?

- Answer : Use molecular docking (AutoDock Vina) with enzyme structures (PDB: e.g., thioredoxin reductase) to map binding affinities. Validate with MD simulations (GROMACS) assessing stability of hydrogen bonds with active-site cysteines .

Q. What experimental designs are critical for assessing this compound’s stability in long-term cell culture studies?

- Answer : Use LC-MS/MS to quantify intracellular concentrations over 72-hour incubations. Include ROS scavengers (e.g., NAC) to isolate thiol-specific degradation. Normalize data to protein content (Bradford assay) and validate with fluorescent probes (e.g., ThioGlo-1) .

Q. How can meta-analysis frameworks synthesize conflicting data on this compound’s antioxidant vs. pro-oxidant effects?

- Answer : Apply PRISMA guidelines to systematically aggregate in vitro/in vivo studies. Use random-effects models (RevMan software) to account for heterogeneity. Stratify by concentration ranges (e.g., <10 μM vs. >50 μM) and cell types .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.